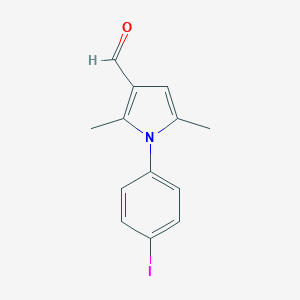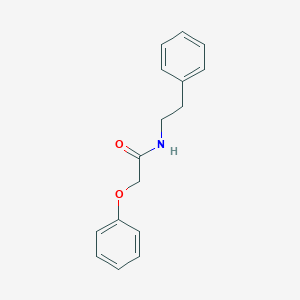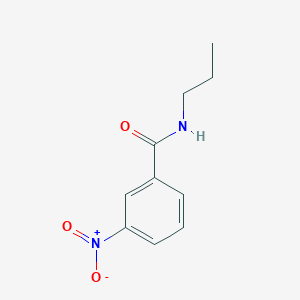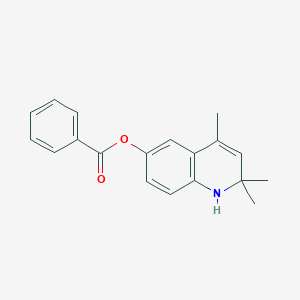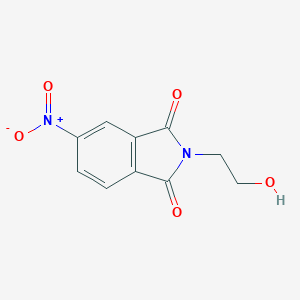
N-(2-Hydroxyethyl)-4-nitrophthalimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-4-nitrophthalimide, also known as HENPI, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in research. This compound is widely used in the synthesis of various organic compounds and has been studied for its potential pharmacological properties.
科学的研究の応用
N-(2-Hydroxyethyl)-4-nitrophthalimide has been extensively studied for its potential pharmacological properties, including its ability to inhibit certain enzymes and receptors. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide has been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-4-nitrophthalimide is not fully understood, but it is believed to work by inhibiting certain enzymes and receptors. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
生化学的および生理学的効果
N-(2-Hydroxyethyl)-4-nitrophthalimide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the immune response. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antibacterial and antifungal properties.
実験室実験の利点と制限
One advantage of using N-(2-Hydroxyethyl)-4-nitrophthalimide in lab experiments is its versatility. It can be used in a range of applications, from drug development to catalysis. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one limitation of using N-(2-Hydroxyethyl)-4-nitrophthalimide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(2-Hydroxyethyl)-4-nitrophthalimide. One area of interest is its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Hydroxyethyl)-4-nitrophthalimide and its potential as a fluorescent probe and catalyst. Finally, more studies are needed to determine the safety and toxicity of N-(2-Hydroxyethyl)-4-nitrophthalimide in vivo, which may inform its potential use in clinical applications.
Conclusion:
In conclusion, N-(2-Hydroxyethyl)-4-nitrophthalimide is a versatile chemical compound that has a range of scientific research applications. Its potential pharmacological properties, as well as its use as a fluorescent probe and catalyst, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
合成法
N-(2-Hydroxyethyl)-4-nitrophthalimide can be synthesized through a multi-step process that involves the reaction of phthalic anhydride with ethylene glycol, followed by nitration with nitric acid. The resulting product is then purified using column chromatography, yielding N-(2-Hydroxyethyl)-4-nitrophthalimide as a yellow crystalline solid. This synthesis method has been optimized to produce high yields of pure N-(2-Hydroxyethyl)-4-nitrophthalimide, making it a reliable source for research purposes.
特性
CAS番号 |
55080-96-1 |
|---|---|
製品名 |
N-(2-Hydroxyethyl)-4-nitrophthalimide |
分子式 |
C10H8N2O5 |
分子量 |
236.18 g/mol |
IUPAC名 |
2-(2-hydroxyethyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C10H8N2O5/c13-4-3-11-9(14)7-2-1-6(12(16)17)5-8(7)10(11)15/h1-2,5,13H,3-4H2 |
InChIキー |
WQVLISNHYKCNPD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



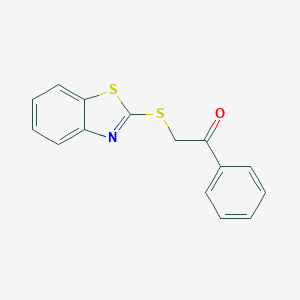
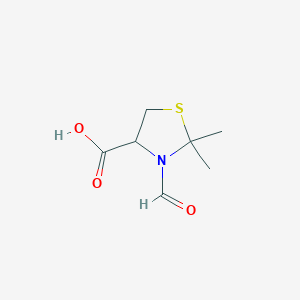
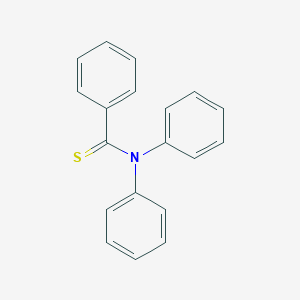
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
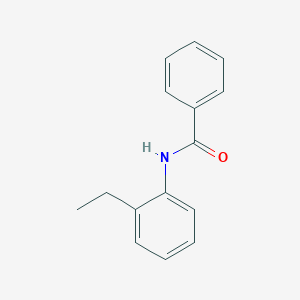
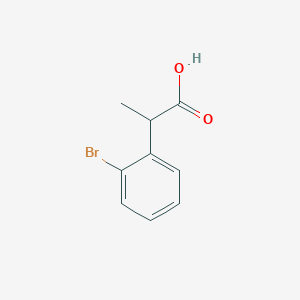
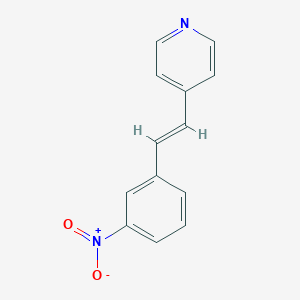
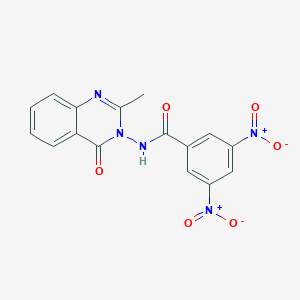
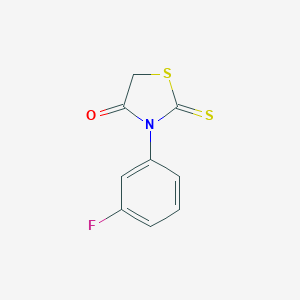
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
